molecular formula C18H17NO2 B3145007 Ethyl 1-benzyl-1H-indole-3-carboxylate CAS No. 56559-61-6

Ethyl 1-benzyl-1H-indole-3-carboxylate

Cat. No. B3145007
CAS RN: 56559-61-6
M. Wt: 279.3 g/mol
InChI Key: LEUWMYSQIIIWDT-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-1H-indole-3-carboxylate is complex, with a molecular weight of 344.41 . The InChI code for this compound is 1S/C22H20N2O2/c1-2-26-22 (25)21-20 (23-14-8-9-15-23)18-12-6-7-13-19 (18)24 (21)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 .


Chemical Reactions Analysis

Indole derivatives, including Ethyl 1-benzyl-1H-indole-3-carboxylate, are known to participate in various chemical reactions. For instance, they can act as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 1-benzyl-1H-indole-3-carboxylate and its derivatives are significant in the field of organic chemistry, particularly in the synthesis and transformation of various chemical compounds. For instance, studies have demonstrated the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process highlights the compound's role in facilitating complex chemical reactions and the formation of new chemical entities (Cucek & Verček, 2008).

Indole Synthesis and Acylation

The compound is used in the synthesis of indoles, which are important in pharmaceutical chemistry. For example, a strategy for indole synthesis using ethyl pyrrole-2-carboxylate has been developed, demonstrating the compound's utility in creating functionalized indoles (Tani et al., 1996). Additionally, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents further illustrates its application in the regioselective acylation of indoles, a critical process in synthetic organic chemistry (Tani et al., 1990).

Allosteric Modulation Studies

Ethyl 1-benzyl-1H-indole-3-carboxylate derivatives have been investigated for their pharmacological properties, specifically in the context of allosteric modulation of receptors. For example, certain derivatives have been studied for their effects on the cannabinoid CB1 receptor, illustrating the compound's potential in understanding receptor pharmacology (Price et al., 2005).

Anti-Bacterial Screening

The compound has also been utilized in synthesizing derivatives for anti-bacterial screening, highlighting its role in developing new antimicrobial agents. Such studies are crucial in the ongoing battle against antibiotic-resistant bacteria (Mir & Mulwad, 2009).

Safety and Hazards

The safety information for Ethyl 1-benzyl-1H-indole-3-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on Ethyl 1-benzyl-1H-indole-3-carboxylate and other indole derivatives are promising. Given their diverse biological activities, there is considerable potential for further exploration and development of new therapeutic possibilities .

properties

IUPAC Name

ethyl 1-benzylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-21-18(20)16-13-19(12-14-8-4-3-5-9-14)17-11-7-6-10-15(16)17/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUWMYSQIIIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248048
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-1H-indole-3-carboxylate

CAS RN

56559-61-6
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56559-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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